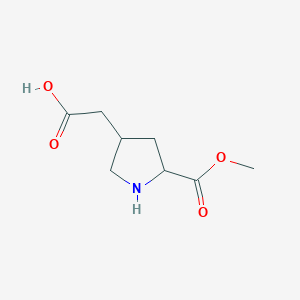![molecular formula C14H12O3 B3217235 2-[2-(4-Hydroxyphenyl)phenyl]acetic acid CAS No. 1176610-22-2](/img/structure/B3217235.png)
2-[2-(4-Hydroxyphenyl)phenyl]acetic acid
概要
説明
“2-[2-(4-Hydroxyphenyl)phenyl]acetic acid” is a hydroxy monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 2-hydroxyphenyl group . It is a phenolic acid that is esterified with various alcohols to synthesize esters .
Synthesis Analysis
The synthesis of 4-Hydroxyphenylacetic acid, a similar compound, is obtained by reducing 4-hydroxymandelic acid with elemental phosphorus and iodine . It is also an intermediate in the synthesis of atenolol and 3,4-dihydroxyphenylacetic acid .Molecular Structure Analysis
The empirical formula of “this compound” is C8H8O4 . The molecular weight is 152.15 and the exact mass is 152.05 .Chemical Reactions Analysis
4-Hydroxyphenylacetic acid is a phenolic acid that is esterified with various alcohols to synthesize esters . It is also used in the acylation of phenols and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a beige powder appearance . The melting point is between 145 - 147 °C .作用機序
Target of Action
It is known that 4-hydroxyphenylacetic acid, a related compound, is involved in antioxidative action and induces the expression of nrf2 , a protein that regulates the expression of antioxidant proteins.
Mode of Action
Based on the known actions of 4-hydroxyphenylacetic acid, it can be inferred that it may interact with its targets to induce antioxidative actions .
Biochemical Pathways
It is known that 4-hydroxyphenylacetic acid, a major microbiota-derived metabolite of polyphenols, is involved in the antioxidative action . This suggests that the compound may play a role in the regulation of oxidative stress and related biochemical pathways.
Result of Action
Based on the known actions of 4-hydroxyphenylacetic acid, it can be inferred that it may have antioxidative effects .
実験室実験の利点と制限
HVA is an important tool in the study of neurotransmitters and drug metabolism. The main advantage of using HVA in lab experiments is that it is a reliable and accurate indicator of dopamine metabolism. However, there are some limitations to using HVA in lab experiments. HVA can be affected by other substances in the body, such as drugs and environmental toxins, which can interfere with the accuracy of the results.
将来の方向性
There are many potential future directions for the use of HVA in scientific research. These include the use of HVA to study the effects of drugs on neurological diseases, the use of HVA to study the effects of environmental toxins on dopamine metabolism, and the use of HVA to study the effects of diet and lifestyle on dopamine metabolism. In addition, HVA could be used to study the effects of aging on dopamine metabolism and to study the effects of stress on dopamine metabolism. HVA could also be used to study the effects of drugs on learning and memory, and to study the effects of drugs on behavior. Finally, HVA could be used to study the effects of drugs on gene expression and protein synthesis.
科学的研究の応用
HVA is used in scientific research to study the metabolism of dopamine and other neurotransmitters. It is also used to measure the levels of dopamine in the brain and cerebrospinal fluid. HVA is used to measure the effects of drugs on dopamine metabolism and to study the effects of drugs on neurological diseases. HVA is also used to study the effects of environmental toxins on dopamine metabolism.
Safety and Hazards
The safety measures for “2-[2-(4-Hydroxyphenyl)phenyl]acetic acid” include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . The hazard classifications include Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
生化学分析
Biochemical Properties
It is known to be a major microbiota-derived metabolite of polyphenols . It is involved in the antioxidative action and induces the expression of Nrf2 , a protein that regulates the expression of antioxidant proteins.
Cellular Effects
It is known to have a broad spectrum of biological properties such as modulation of enzymatic activity, metal chelation, and free radical scavenging . It is also involved in the prevention of several human diseases, mainly atherosclerosis and cancer .
Molecular Mechanism
It is known to induce the expression of Nrf2 , a protein that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
特性
IUPAC Name |
2-[2-(4-hydroxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGDZVQNBUIZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R)-2-bromo-1-[4-(4-bromophenyl)phenyl]ethan-1-ol](/img/structure/B3217176.png)


![Bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B3217190.png)





![alpha-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-](/img/structure/B3217250.png)
![N-phenethyl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3217252.png)
![1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B3217266.png)